Cas no 1251692-59-7 (methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate)
![methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate structure](https://ja.kuujia.com/scimg/cas/1251692-59-7x500.png)
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate 化学的及び物理的性質
名前と識別子
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- KFNIOJLJEWEVSR-UHFFFAOYSA-N
- methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate
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- インチ: 1S/C22H19N5O5/c1-14-7-9-15(10-8-14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-17-6-4-3-5-16(17)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
- InChIKey: KFNIOJLJEWEVSR-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1NC(CN1C(=O)N2C=CN=C(OC3=CC=C(C)C=C3)C2=N1)=O
計算された属性
- 精确分子量: 433.139
- 同位素质量: 433.139
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 846
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 113A^2
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-5000-20μmol |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-2μmol |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-4mg |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-25mg |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-5mg |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-40mg |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-15mg |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-10mg |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-3mg |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-5000-5μmol |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate |
1251692-59-7 | 5μmol |
$63.0 | 2023-09-10 |
methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoateに関する追加情報
Methyl 2-{2-[8-(4-Methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (CAS No. 1251692-59-7): An Overview
Methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (CAS No. 1251692-59-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as triazolopyrazines, which have been extensively studied for their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
The chemical structure of methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is characterized by a triazolopyrazine core linked to a substituted benzene ring through an acetamido group. The presence of the methylphenyl ether moiety and the methyl ester group further contributes to its unique pharmacological profile. This structural complexity allows for multiple points of interaction with biological targets, making it a promising candidate for drug development.
Recent research has highlighted the potential of triazolopyrazine derivatives in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that compounds similar to methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by targeting key enzymes involved in viral transcription and replication.
In addition to antiviral properties, triazolopyrazine derivatives have shown promise in cancer therapy. A study published in the Cancer Research journal in 2020 reported that these compounds can selectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific molecular targets include kinases and other signaling proteins that are often dysregulated in cancer cells.
The pharmacokinetic properties of methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate have also been investigated. Preliminary studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is relatively high, and it shows low toxicity in preclinical models. These characteristics make it an attractive candidate for further development as a therapeutic agent.
The synthetic route to produce methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the triazolopyrazine core through a cyclization reaction and subsequent functionalization to introduce the desired substituents. The use of modern synthetic techniques and catalysts has significantly improved the efficiency and scalability of the process.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate in human subjects. Early results from phase I trials have shown promising outcomes with no major adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, methyl 2-{2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (CAS No. 1251692-59-7) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
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